

Chemical Profile and Polyphenol Classification

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Compound Focus: Methyl Gallate

CAS No.: 99-24-1

Cat. No.: S570261

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The table below summarizes the core chemical and classification information for **Methyl gallate**.

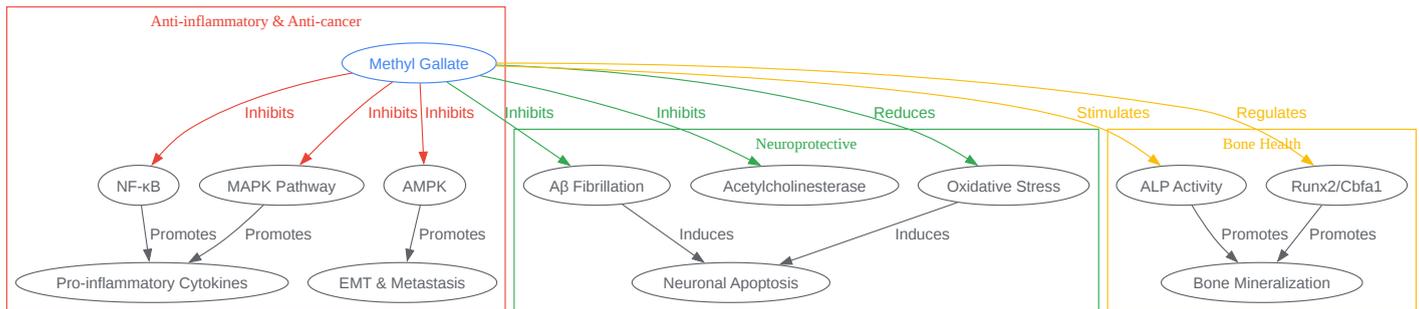
| Property | Description |
|-------------------|--|
| Systematic Name | Methyl 3,4,5-trihydroxybenzoate [1] |
| Common Names | Methyl gallate, Gallic acid methyl ester, Gallicin [1] |
| Chemical Formula | $C_8H_8O_5$ [1] |
| Molecular Weight | 184.147 g·mol ⁻¹ [1] |
| Polyphenol Class | Phenolic Acid [1] |
| Specific Subclass | Hydrolyzable Tannin (Gallic Acid Ester) [1] |
| Core Structure | Benzoic acid derivative with three hydroxyl groups at the 3, 4, and 5 positions. |

Detailed Pharmacological Activities & Experimental Data

Research has revealed **Methyl gallate**'s activity against various diseases through multiple pathways. The table below summarizes key findings and the experimental models used.

| Pharmacological Activity | Key Findings / Mechanism of Action | Experimental Models (In vitro/In vivo) |
|---|---|--|
| Anti-inflammatory [2] | Inhibits MAPK (ERK1/2, p38, JNK) and NF- κ B signaling pathways; reduces cytokine production. | RAW264.7 macrophages; BMDMs; Swiss mice (zymosan-induced paw edema). |
| Neuroprotective (Alzheimer's) [3] | Exhibits anti-amyloidogenic activity (attenuates A β fibrillation); acetylcholinesterase inhibition; antioxidant; mitigates ROS-mediated apoptosis in Neuro2A cells. | Starch-encapsulated MG (SEMG) in Neuro2A cells (mouse neuroblastoma). |
| Anti-cancer (Hepatocellular Carcinoma) [4] [5] | Inhibits proliferation, migration, invasion; induces apoptosis & autophagy; increases ROS; suppresses AMPK/NF- κ B signaling & EMT (downregulates vimentin, upregulates E-cadherin). | Human HCC cell lines (BEL-7402, Hep3B, Mahlavu, HepJ5); zebrafish xenograft model; nude mouse xenograft model. |
| Promotes Osteogenic Differentiation [6] | Stimulates alkaline phosphatase (ALP) activity; enhances mineralization; regulates osteogenic markers Runx2 and Cbfa1. | Human osteoblastic cell line (MG-63). |

These mechanistic pathways can be visualized as a directed graph, illustrating how **Methyl gallate** interacts with key cellular targets.



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Methyl gallate mechanisms of action across disease areas. Directed graph shows inhibition (red), promotion (green, yellow), and intermediate steps (gray).

Key Experimental Protocols for Drug Discovery

For researchers aiming to replicate or build upon these findings, here is a summary of critical methodologies from the literature.

- **Sample Extraction & Total Phenolic Content [7]:** Homogenize plant/food samples (e.g., 25 g) with 80% methanol, filter, and concentrate using rotary evaporation. Total phenolic content can be quantified using the **Folin-Ciocalteu assay**, with results expressed as mg of Gallic Acid Equivalents (GAE) per 100 g of fresh weight.
- **Analysis of Phenolic Compounds by HPLC [7]:** Separate and quantify **methyl gallate** and other polyphenols using High-Performance Liquid Chromatography (HPLC). The method involves specific columns, mobile phases, and detection wavelengths to identify compounds based on retention times and comparison with standards.

- **In vitro Anti-inflammatory Mechanism [2]:** Use macrophage cell lines (e.g., RAW264.7) stimulated with TLR ligands (LPS, zymosan). Pre-treat cells with **Methyl gallate** before stimulation. Analyze inhibition of NF- κ B pathway via Western blot for I κ B degradation and nuclear translocation of p65. Assess MAPK pathway by measuring phosphorylation of ERK1/2, p38, and JNK.
- **Neuroprotective Efficacy & Nano-encapsulation [3]:** Evaluate the compound's effect on Alzheimer's pathology in vitro. Assess inhibition of β -amyloid (A β) fibrillation using thioflavin T assays and acetylcholinesterase activity. To overcome poor blood-brain barrier permeability, encapsulate **Methyl gallate** in starch nanoparticles via graft copolymerization. Characterize loading efficiency, particle size, and conduct drug release kinetics studies in PBS (pH 7.4).
- **In vitro Anti-cancer & Anti-metastasis Assays [4] [5]:**
 - **Proliferation:** Use MTT or Sulforhodamine B (SRB) assays on cancer cell lines (e.g., HCC cell lines).
 - **Migration/Invasion:** Employ wound healing and Transwell assays with Matrigel.
 - **Apoptosis/Autophagy:** Detect via Annexin V/PI staining, Western blot for caspase-3/PARP cleavage, and using CYTO-ID Autophagy Detection Kit.
 - **In vivo Validation:** Use zebrafish xenotransplantation or nude mouse xenograft models to confirm tumor growth inhibition.
- **Molecular Docking & Dynamics [8]:** To predict binding affinity and mechanism of inhibition for a target like Pancreatic Lipase, perform molecular docking simulations (e.g., using Cresset Flare). Follow with molecular dynamics (MD) simulations (e.g., 100 ns) to assess complex stability. Calculate binding free energies with MM/GBSA and analyze parameters like RMSD, RMSF, and Rg.

Drug Development Considerations

Several studies highlight both the promise and challenges of **Methyl gallate** as a therapeutic agent.

- **Overcoming Delivery Challenges:** A key study [3] addressed **Methyl gallate's** poor solubility and inability to cross the blood-brain barrier by developing **starch-encapsulated Methyl gallate (SEMG)**. This nanoformulation showed sustained drug release and enhanced neuroprotective efficacy in cell models, providing a viable strategy for central nervous system applications.
- **Dual Antioxidant/Pro-oxidant Role:** **Methyl gallate** demonstrates **context-dependent redox activity** [5]. It can act as a protective antioxidant in normal cells but induce oxidative stress in cancer cells, triggering apoptosis and autophagy. This selective activity is a valuable feature for anticancer drug development.

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